2-Chloro-3-isopropylquinoline
Description
2-Chloro-3-isopropylquinoline is a quinoline derivative characterized by a chlorine atom at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 3-position of the bicyclic quinoline scaffold.
Properties
CAS No. |
85273-92-3 |
|---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-7-9-5-3-4-6-11(9)14-12(10)13/h3-8H,1-2H3 |
InChI Key |
CBICQVIAVZYAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Substituent Effects on Lipophilicity and Bioactivity
- Isopropyl vs. Chloropropyl at Position 3: The isopropyl group in this compound is a branched alkyl chain, contributing to moderate lipophilicity (LogP ~3.5). This may favor passive diffusion across biological membranes. The 3-chloropropyl group in analogs (e.g., CAS 159383-57-0) introduces a chlorine atom, increasing molecular weight and polarity.
- Position 6/7 Substituents: 6-Methoxy (CAS 159383-57-0) and 6-ethoxy (CAS 948294-63-1) groups introduce electron-donating effects, which may stabilize interactions with aromatic residues in enzyme active sites.
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